molecular formula C21H17ClN2O3 B11343117 5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11343117
M. Wt: 380.8 g/mol
InChI Key: KSRDPFKGHVYKBY-UHFFFAOYSA-N
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Description

5-Chloro-N-[(furan-2-yl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of multiple functional groups, including a furan ring, a pyridine ring, and a benzofuran core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(furan-2-yl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(furan-2-yl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-N-[(furan-2-yl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[(furan-2-yl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-[(furan-2-yl)methyl]-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-3,6-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17ClN2O3/c1-13-10-18-16(11-17(13)22)14(2)20(27-18)21(25)24(12-15-6-5-9-26-15)19-7-3-4-8-23-19/h3-11H,12H2,1-2H3

InChI Key

KSRDPFKGHVYKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4)C

Origin of Product

United States

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